molecular formula C21H19N3O7S2 B1670816 DMNPE-caged D-luciferin CAS No. 223920-67-0

DMNPE-caged D-luciferin

Cat. No.: B1670816
CAS No.: 223920-67-0
M. Wt: 489.5 g/mol
InChI Key: VGEMOUFKGRGCNZ-LNUXAPHWSA-N
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Description

D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester (DMNPE-caged Luciferin) is a chemically modified derivative of D-luciferin, designed to enhance its utility in live-cell and in vivo bioluminescence imaging. The compound features a photocleavable 4,5-dimethoxy-2-nitrophenyl ethyl (DMNPE) group esterified to the luciferin molecule, rendering it membrane-permeable and biologically inert until activated .

Properties

IUPAC Name

1-(4,5-dimethoxy-2-nitrophenyl)ethyl (4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O7S2/c1-10(12-7-16(29-2)17(30-3)8-15(12)24(27)28)31-21(26)14-9-32-19(23-14)20-22-13-5-4-11(25)6-18(13)33-20/h4-8,10,14,25H,9H2,1-3H3/t10?,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEMOUFKGRGCNZ-LNUXAPHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)C2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)[C@H]2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20420721
Record name D-Luciferin 1-(4,5-dimethoxy-2- nitrophenyl) ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223920-67-0
Record name D-Luciferin 1-(4,5-dimethoxy-2- nitrophenyl) ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester typically involves the esterification of D-Luciferin with 1-(4,5-dimethoxy-2-nitrophenyl) ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours until the esterification is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The compound is then stored under inert gas and protected from light to maintain its stability .

Chemical Reactions Analysis

Hydrolysis of the Caged Ester

The DMNPE-caged luciferin undergoes enzymatic or spontaneous hydrolysis to release active D-luciferin, a prerequisite for bioluminescence. This reaction is catalyzed by intracellular esterases:

DMNPE caged luciferinEsterasesD Luciferin+1 4 5 dimethoxy 2 nitrophenyl ethanol\text{DMNPE caged luciferin}\xrightarrow{\text{Esterases}}\text{D Luciferin}+1\text{ 4 5 dimethoxy 2 nitrophenyl ethanol}

Key Findings :

  • Hydrolysis occurs at physiological pH (7.0–7.5) and 37°C, with a half-life of ~30–60 minutes in mammalian cells .

  • The reaction rate varies with cell type due to differences in esterase activity .

ParameterValueReference
Hydrolysis half-life30–60 minutes
Optimal pH7.0–7.5
Temperature dependence37°C (physiological)

Photolytic Cleavage

UV irradiation (300–365 nm) rapidly cleaves the caged ester bond, enabling spatiotemporal control of D-luciferin release:

DMNPE caged luciferinhνD Luciferin+Byproducts\text{DMNPE caged luciferin}\xrightarrow{h\nu}\text{D Luciferin}+\text{Byproducts}

Key Findings :

  • Photolysis achieves >90% conversion within 1–2 minutes under 365 nm UV light .

  • Byproducts include 1-(4,5-dimethoxy-2-nitrophenyl)ethanol and nitroxide radicals, which are non-toxic at micromolar concentrations .

ParameterValueReference
Optimal UV wavelength365 nm
Conversion efficiency>90% in 1–2 minutes
Energy requirement5–10 mJ/cm²

Bioluminescent Oxidation with Firefly Luciferase

Released D-luciferin reacts with firefly luciferase in an ATP/Mg²⁺-dependent oxidation, emitting light at 560 nm:

D Luciferin+ATP+O2Luciferase Mg2+Oxyluciferin+CO2+Light\text{D Luciferin}+\text{ATP}+\text{O}_2\xrightarrow{\text{Luciferase Mg}^{2+}}\text{Oxyluciferin}+\text{CO}_2+\text{Light}

Key Findings :

  • Reaction kinetics follow Michaelis-Menten parameters: Km=0.2mMK_m=0.2\,\text{mM}, Vmax=1.2×1012RLU sV_{max}=1.2\times 10^{12}\,\text{RLU s} .

  • Light emission shifts to 612 nm in vivo due to microenvironmental effects (e.g., pH, temperature) .

ParameterValueReference
KmK_m (ATP)0.2 mM
Peak emission (in vitro)560 nm
Peak emission (in vivo)612 nm

Synthetic Esterification

The caged ester is synthesized via esterification of D-luciferin with 1-(4,5-dimethoxy-2-nitrophenyl)ethanol under acidic conditions:

D Luciferin+1 4 5 dimethoxy 2 nitrophenyl ethanolH+DMNPE caged luciferin+H2O\text{D Luciferin}+\text{1 4 5 dimethoxy 2 nitrophenyl ethanol}\xrightarrow{\text{H}^+}\text{DMNPE caged luciferin}+\text{H}_2\text{O}

Key Findings :

  • Reaction yield: 76–89% using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent .

  • Purity exceeds 95% after silica gel chromatography .

ParameterValueReference
Yield76–89%
CatalystDCC
Purification methodSilica gel chromatography

Reduction Reactions

DMNPE-caged luciferin undergoes reductive cleavage in the presence of NAD(P)H or dithiothreitol (DTT), though this pathway is less common:

DMNPE caged luciferinNAD P HD Luciferin+Reduced byproducts\text{DMNPE caged luciferin}\xrightarrow{\text{NAD P H}}\text{D Luciferin}+\text{Reduced byproducts}

Key Findings :

  • Reduction is pH-sensitive, optimal at pH 8.5–9.0 .

  • This pathway is primarily observed in bacterial luciferase systems .

Scientific Research Applications

Biochemical Applications

  • In Vivo Imaging
    • DMNPE-caged D-luciferin is extensively used for in vivo imaging of biological processes. It allows researchers to monitor the expression of luciferase in live organisms, enabling real-time tracking of cellular activities and disease progression . This capability is particularly useful in cancer research, where luciferase-labeled tumor cells can be tracked non-invasively.
  • Gene Expression Studies
    • The compound is utilized to study gene expression changes within living cells. Once inside a cell, this compound can be hydrolyzed to release active D-luciferin, which can then react with luciferase to produce light. This light emission can be quantitatively measured, offering insights into transcriptional activity and cellular responses to various stimuli .
  • Intracellular ATP Monitoring
    • Research has demonstrated the use of this compound for monitoring intracellular ATP levels. This application is crucial for understanding metabolic states and energy dynamics within cells, particularly in studies involving pathogens like Leishmania donovani where ATP levels correlate with virulence .
  • Drug Efficacy Testing
    • The compound is also employed in pharmacological studies to assess the efficacy of drugs on luciferase-expressing cells. By measuring bioluminescence before and after drug treatment, researchers can evaluate the therapeutic effects and mechanisms of action of new compounds .
  • Cellular Function Studies
    • This compound facilitates the study of various cellular functions such as apoptosis and signal transduction pathways. The ability to release luciferin upon UV exposure or enzymatic action allows for precise temporal control over luminescent signaling within the cell .

Case Studies

StudyFocusFindings
Andrzejewska A. et al., 2023Gene expression in live cellsDemonstrated that this compound effectively measures changes in gene transcription under various conditions .
Research on Leishmania donovaniATP monitoringUtilized this compound to observe ATP fluctuations correlating with parasite virulence .
Cancer researchTumor trackingUsed in vivo imaging to monitor tumor growth and response to therapy in mouse models .

Mechanism of Action

The compound exerts its effects through the release of active D-Luciferin upon hydrolysis or photolysis. Once inside the cell, esterases or UV light cleave the ester bond, releasing D-Luciferin. This active form then interacts with luciferase in the presence of ATP and magnesium ions, producing bioluminescence. This light emission can be detected and quantified, providing valuable information about cellular processes .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₂₁H₁₉N₃O₇S₂
  • Molecular Weight : 489.52 g/mol
  • CAS Number : 223920-67-0
  • Activation Mechanisms: UV Photolysis: Exposure to UV-B light (365 nm) cleaves the DMNPE group, releasing active D-luciferin . Endogenous Esterases: Intracellular enzymes hydrolyze the ester bond, enabling sustained luciferin release .

Comparison with Similar Compounds

DMNPE-caged Luciferin is part of a broader class of "caged" compounds designed for spatiotemporal control of bioactive molecule release. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Comparative Analysis of DMNPE-Caged Luciferin and Analogues

Compound Activation Mechanism Cell Permeability Applications Key Advantages Limitations
DMNPE-Caged Luciferin UV-B (365 nm) or esterases High Live-cell imaging, in vivo BLI Dual activation; compatible with long-term assays Requires UV equipment for rapid release
NPE-Caged ATP/ADP UV (300–400 nm) Moderate ATP/ADP-dependent enzymatic studies High purity (≥95%); rapid photolysis Limited to extracellular or lysed cells
D-Luciferin Ethyl Ester Esterases only Moderate Basic luciferase assays Low cost; no UV required Slow hydrolysis; variable signal timing
Non-Caged D-Luciferin N/A Low In vitro or post-lysis assays Immediate activity; no activation delay Unsuitable for live-cell imaging

Key Insights:

Activation Flexibility: DMNPE-caged Luciferin uniquely supports both UV-triggered and esterase-mediated activation, enabling precise temporal control (via UV) or sustained release (via endogenous enzymes) . In contrast, NPE-caged nucleotides (e.g., ATP/ADP) rely solely on UV photolysis, limiting their use in intact cells .

Membrane Permeability: The DMNPE group enhances lipophilicity, allowing efficient cellular uptake compared to non-caged luciferin . D-Luciferin ethyl ester (a simpler ester derivative) exhibits lower permeability due to fewer hydrophobic modifications .

Synergistic Applications: DMNPE-caged Luciferin is often paired with DMNPE-caged ATP to study dynamic processes like ATP-dependent gene expression . No analogous paired systems are reported for NPE-caged compounds or ethyl esters.

Cost and Accessibility: DMNPE-caged Luciferin is commercially available at ~$190–$728 per 10–25 mg (Santa Cruz Biotechnology, Biotium) , whereas non-caged D-luciferin is significantly cheaper but lacks live-cell compatibility.

Table 2: Commercial Specifications and Pricing

Vendor Catalog Number Purity Price (10 mg) Storage Conditions
Santa Cruz Biotechnology sc-285375 ≥95% $190.00 -20°C, desiccated, inert gas
Biotium MX4604-10MG ≥95% $1350.00 (RMB) -20°C, dark
Sigma L8009 ≥95% $182–$728 -20°C, dry, protected from light

Research Findings and Limitations

  • Efficiency of UV Release : Studies show DMNPE-caged Luciferin releases ~80% of active luciferin within 5 minutes of UV exposure, ideal for synchronized assays .
  • Toxicity Concerns : Prolonged UV exposure may damage cells, necessitating optimization of photolysis duration and intensity .

Biological Activity

D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester, commonly referred to as DMNPE-caged luciferin, is a derivative of D-luciferin that exhibits significant bioluminescent properties. This compound is primarily utilized in biochemistry for in vivo imaging and cellular studies due to its ability to cross cell membranes and release active luciferin upon hydrolysis or photolysis.

  • Molecular Formula : C21H19N3O7S2
  • Molecular Weight : 489.53 g/mol
  • CAS Number : 223920-67-0
  • Appearance : Light yellow powder
  • Solubility : Soluble in DMSO or DMF
  • Storage Conditions : Store desiccated at -20°C and protect from light

D-Luciferin acts as a substrate for the enzyme luciferase, catalyzing the oxidation process that emits light. The reaction requires ATP and magnesium ions (Mg²⁺), resulting in a characteristic yellow-green luminescence that shifts to red light at physiological temperatures (37°C) when used in vivo .

The DMNPE-caged variant enhances the study of intracellular functions since it can penetrate cell membranes easily. Once inside the cell, it can be activated by UV light or endogenous esterases, releasing active D-luciferin for subsequent bioluminescent reactions .

Applications in Research

  • In Vivo Imaging : DMNPE-caged luciferin is extensively used for non-invasive monitoring of biological processes in live animal models. Researchers inject luciferin-labeled cells into subjects such as mice or rats, allowing real-time tracking of disease progression or therapeutic efficacy through bioluminescence imaging (BLI) .
  • Cellular Studies : The compound is instrumental in studying gene expression changes within live cells. Its ability to release D-luciferin upon activation facilitates the monitoring of transcriptional activities and intracellular signaling pathways .
  • Pharmacokinetics : Studies have shown that following administration of DMNPE-caged luciferin, there is a measurable release of D-luciferin into circulation, which can be quantified using techniques such as LC-MS/MS. For instance, a study reported a peak plasma concentration of 5.91 μM after a dose of 20 mg/kg in mice .

Case Study 1: In Vivo Imaging of Tumor Progression

A study utilized DMNPE-caged luciferin to monitor tumor growth in pancreatic ductal adenocarcinoma xenograft models. The researchers found that the luminescent signal correlated with tumor volume, demonstrating the utility of this compound in assessing therapeutic responses and disease progression .

Case Study 2: Gene Expression Monitoring

Another investigation employed DMNPE-caged luciferin to analyze changes in gene expression during stem cell differentiation. The results indicated that the compound could effectively track transcriptional changes over time, showcasing its potential for real-time monitoring of cellular processes .

Comparative Analysis

PropertyD-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl esterStandard D-Luciferin
Molecular Weight489.53 g/mol262.28 g/mol
SolubilitySoluble in DMSO/DMFSoluble in water
Cell Membrane PenetrationHigh (caged form)Moderate
Activation MethodUV light or esterasesDirectly by luciferase
Luminescence Peak WavelengthShifts from yellow-green to red~530 nm

Q & A

Q. What is the synthetic pathway for DMNPE-caged Luciferin, and how does the DMNPE group influence its stability?

DMNPE-caged Luciferin is synthesized via esterification of D-luciferin with the photolabile 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) group. The DMNPE moiety is generated by oxidizing 4,5-dimethoxy-2-nitroacetophenone hydrazone with manganese(IV) oxide (MnO₂) to produce reactive diazoethane, which couples to the luciferin carboxyl group . The DMNPE group enhances stability by sterically blocking luciferase interaction until UV irradiation (~355 nm) cleaves the ester bond, releasing active D-luciferin .

Q. What are the standard protocols for using DMNPE-caged Luciferin in bioluminescence imaging (BLI)?

For in vivo BLI, intraperitoneal injection of DMNPE-caged Luciferin at 100–150 µg/g body weight is typical. After a 10–40 minute latency period (to allow systemic distribution and enzymatic cleavage), imaging is performed using a cooled CCD camera (e.g., IVIS100) with 5-minute exposures. Signal quantification (photons/sec) requires subtraction of background noise using software like Living Image .

Q. How does DMNPE-caged Luciferin compare to free D-luciferin in temporal resolution and sensitivity?

DMNPE-caged Luciferin provides spatiotemporal control, as bioluminescence is triggered only upon UV uncaging. This reduces background noise and enables precise measurement of dynamic processes (e.g., gene expression kinetics). However, its sensitivity is lower than free D-luciferin due to incomplete uncaging efficiency (~60–80% under optimal conditions) .

Advanced Research Questions

Q. How can researchers optimize UV irradiation parameters to maximize uncaging efficiency without inducing cellular phototoxicity?

Optimal uncaging requires balancing UV wavelength (340–360 nm), intensity (5–10 mW/cm²), and exposure duration (10–30 sec). Calibration using a luciferase-expressing cell line is critical. Two-photon excitation (720 nm) reduces phototoxicity in deep tissues but requires higher energy input .

Q. What experimental strategies address inconsistencies in DMNPE-caged compound reproducibility, particularly in DNA hybridization studies?

Batch-to-batch variability in DMNPE adduction sites (e.g., non-specific binding to DNA bases) can be mitigated by HPLC purification and MALDI-TOF structural verification. Site-specific caging via phosphoramidite chemistry improves reproducibility for oligonucleotide applications .

Q. How can DMNPE-caged Luciferin be integrated with other caged probes (e.g., ATP, Ca²⁺) to study multicomponent signaling pathways?

Sequential UV uncaging of DMNPE-caged Luciferin and DMNPE-caged ATP (or NP-EGTA for Ca²⁺) allows real-time tracking of interdependent pathways. Key considerations include:

  • Staggered irradiation wavelengths (e.g., 355 nm for Luciferin, 365 nm for NP-EGTA).
  • Kinetic profiling to avoid signal overlap .

Q. What are the limitations of DMNPE-caged Luciferin in longitudinal studies, and how can they be overcome?

Prolonged UV exposure degrades DMNPE-caged Luciferin, reducing signal intensity over time. Solutions include:

  • Using lower UV doses with signal amplification via luciferase mutants (e.g., Luc2).
  • Combining with near-infrared luciferins (e.g., CycLuc1) for deeper tissue penetration .

Q. How do esterase activities in different tissue types affect DMNPE-caged Luciferin activation kinetics?

Esterase-mediated hydrolysis of the DMNPE group varies by tissue (e.g., liver > brain). Pre-treatment with esterase inhibitors (e.g., bis-para-nitrophenyl phosphate) or using a dual-caged system (e.g., DMNPE + DEACM) improves spatial specificity .

Methodological Notes

  • Structural Confirmation: Always verify DMNPE-caged Luciferin purity via HPLC (C18 column, acetonitrile/water gradient) and LC-MS to confirm molecular weight (489.52 g/mol) .
  • In Vivo Controls: Include sham-irradiated cohorts to account for background luminescence and off-target uncaging .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.